The primary source of 19(Z)-Akuammidine is the plant Gelsemium elegans, which belongs to the family Loganiaceae. This plant is known for its diverse alkaloid content, including various bioactive compounds that have been utilized in traditional medicine. The extraction of 19(Z)-Akuammidine from this plant has been documented, highlighting its potential therapeutic applications .
The synthesis of 19(Z)-Akuammidine has been achieved through various methods, including total synthesis and extraction from natural sources. A notable approach involves a unified strategy that combines several synthetic techniques to produce both 19(E) and 19(Z) isomers effectively. This includes a new Mannich-type cyclization method that constructs the key indole-fused azabicyclo[3.3.1]nonane intermediate, followed by stereoselective olefinations to install the terminal alkenes .
The total synthesis of 19(Z)-Akuammidine was confirmed through X-ray analysis and Nuclear Magnetic Resonance (NMR) spectroscopy, ensuring that the synthesized compound matched the natural product's structural characteristics. The synthetic route also involved an iodo-induced cyclization step that established vicinal all-carbon quaternary centers critical for the compound's activity .
The molecular formula of 19(Z)-Akuammidine is , with a molecular weight of approximately 352.43 g/mol. The compound features a complex polycyclic structure typical of indole alkaloids, characterized by multiple chiral centers and a distinctive double bond configuration at the 19-position .
19(Z)-Akuammidine undergoes various chemical reactions typical of alkaloids, including oxidation and reduction processes. Its reactivity is influenced by the presence of functional groups such as hydroxyl and amine moieties.
The fragmentation pathways during mass spectrometry analysis reveal key ions that assist in characterizing the compound. For instance, significant fragment ions have been identified at m/z values corresponding to specific structural components, aiding in elucidating its molecular framework .
The mechanism of action for 19(Z)-Akuammidine involves interaction with various biological targets within cells. Preliminary studies suggest that it exhibits anti-inflammatory and anticancer properties through modulation of signaling pathways related to cell proliferation and apoptosis.
Research indicates that 19(Z)-Akuammidine may influence neurotransmitter systems and possess neuroprotective effects, although detailed mechanisms remain under investigation .
19(Z)-Akuammidine has garnered attention for its potential applications in pharmacology and medicinal chemistry. Its biological activities suggest possible uses in developing treatments for conditions such as cancer and neurodegenerative diseases.
19(Z)-Akuammidine is a monoterpenoid indole alkaloid (MIA) biosynthesized in Gelsemium elegans through the universal MIA pathway. It originates from the condensation of tryptamine and secologanin, forming strictosidine as the central precursor [9]. This intermediate undergoes enzymatic modifications—including hydrolysis, decarboxylation, and rearrangements—to yield the akuammidine scaffold. The characteristic Z-configuration at the C19=C20 bond results from stereospecific late-stage reductions. Gelsemium elegans seeds and leaves are primary accumulation sites, with 19(Z)-Akuammidine co-occurring with structurally related analogs like gelsemine and koumine [1] [7]. Biosynthetic studies indicate that the plant’s root system also harbors this compound, though at lower concentrations, suggesting tissue-specific expression of pathway enzymes [6].
Table 1: Key Biosynthetic Intermediates for 19(Z)-Akuammidine
Precursor | Enzyme Involved | Product |
---|---|---|
Tryptamine + Secologanin | Strictosidine synthase | Strictosidine |
Strictosidine | β-Glucosidase | Strictosidine aglycone |
Strictosidine aglycone | Polyneuridine aldehyde esterase (PNAE) | Epi-vellosimine analog |
Sarpagan intermediate | Dehydrogenase/Reductase | 19(Z)-Akuammidine |
Polyneuridine aldehyde esterase (PNAE) is a pivotal enzyme in Gelsemium MIA diversification. It catalyzes the ester hydrolysis of polyneuridine aldehyde to generate epi-vellosimine—a direct precursor for sarpagine-type alkaloids like 19(Z)-Akuammidine [4] [8]. PNAE belongs to the α/β-hydrolase superfamily and features a catalytic triad (Ser87-Asp216-His244) that enables nucleophilic cleavage of the ester bond. Its crystal structure (PDB: 2WFL) reveals a substrate-binding pocket exquisitely tailored for polyneuridine aldehyde, with no activity toward non-alkaloid esters [8]. This specificity drives the biosynthetic branch toward sarpagine-type (e.g., 19(Z)-Akuammidine) rather than ajmaline-type alkaloids. In Gelsemium, PNAE orthologs exhibit >85% sequence homology with their Rauvolfia serpentina counterparts, confirming functional conservation across plant families [4].
The C19=C20 double-bond geometry in 19(Z)-Akuammidine is enzymatically controlled by NADPH-dependent reductases that selectively generate the Z-isomer. This contrasts with the E-configuration prevalent in akuammidine analogs from other plant genera [1] [7]. Nuclear magnetic resonance (NMR) analyses of Gelsemium alkaloids reveal that the Z-configuration induces a gauche conformation between C15-H and C20-H (J = 8.2 Hz), influencing the molecule’s three-dimensional structure and bioactivity [1]. Late-stage modifications—including N-oxidation, hydroxylation, and methoxylation—further enhance stereochemical diversity. For example:
Table 2: Stereochemical Features of Select Gelsemium Alkaloids
Alkaloid | C19=C20 Configuration | Key Stereocenters |
---|---|---|
19(Z)-Akuammidine | Z | 19Z, 20S |
19(E)-Akuammidine | E | 19E, 20R |
Gelselegandine C | Z (hydrogenated) | 19S, 20R |
Gelsekoumidine B | Z | 3R, 7S, 19Z |
Biosynthetic gene clusters (BGCs) in Gelsemium elegans exhibit distinct organization compared to other MIA-producing plants. RNA sequencing has identified:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9